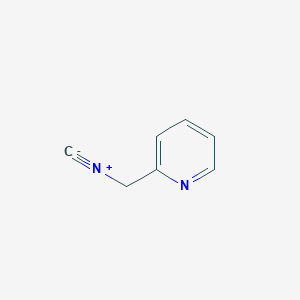

2-(Isocyanomethyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(isocyanomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGBDMBHUVUXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377967 | |

| Record name | 2-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-13-2 | |

| Record name | 2-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isocyanides As Versatile Synthons in Modern Organic Synthesis

Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the connectivity R-N≡C. Their electronic structure, featuring a divalent carbon atom, makes them exceptionally versatile reagents in organic synthesis. grafiati.com They are known to participate in a wide array of transformations by reacting with electrophiles and nucleophiles, engaging in radical reactions, and coordinating with metal centers. grafiati.com

A defining feature of isocyanides is their extensive use in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures with high atom economy in a single synthetic operation. grafiati.combohrium.com The Passerini and Ugi reactions are classic examples where isocyanides are instrumental. mdpi.com

Depending on the reaction, the isocyano group can serve as different types of synthons, which are idealized fragments of a molecule used in retrosynthetic analysis.

C1 Synthon: In many reactions, the isocyanide carbon is incorporated into the product, acting as a one-carbon building block. rsc.org

N1 Synthon: More recent studies have revealed that the isocyano group can also act as a source of nitrogen, functioning as an "N1 synthon". This novel reactivity has been observed in copper-catalyzed reactions of aromatic aldehydes with isocyanides to form amides and in the oxidative coupling of isocyanides with toluene (B28343) derivatives. rsc.orgorganic-chemistry.org

C1N1 Synthon: In certain cyclization reactions, the entire isocyano group is incorporated, serving as a "C1N1" synthon to produce nitrogen-containing heterocycles. rsc.org

This reactivity profile underscores the value of isocyanides as powerful tools for synthesizing diverse molecular structures, particularly heterocycles. grafiati.com

Table 1: Reactivity Modes of Isocyanides in Organic Synthesis

| Synthon Type | Description | Example Reaction Type |

|---|---|---|

| C1 Synthon | The isocyanide carbon is incorporated into the product. | Multicomponent Reactions (e.g., Passerini, Ugi) mdpi.comrsc.org |

| N1 Synthon | The isocyanide nitrogen is incorporated into the product. | Copper-catalyzed amide synthesis from aldehydes rsc.orgorganic-chemistry.org |

| C1N1 Synthon | Both carbon and nitrogen atoms are incorporated. | Isocyanide-based cyclization for N-heterocycles rsc.org |

Pyridine Derivatives in Heterocyclic Chemistry and Their Strategic Significance

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in chemistry. nih.gov Its derivatives are ubiquitous, found in natural products like vitamins (niacin, pyridoxine) and alkaloids, and are central to numerous synthetic compounds. nih.govimist.ma The strategic importance of the pyridine ring stems from several key properties:

Pharmaceutical Applications: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of drugs with a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov

Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen atom allows it to act as an excellent ligand (a Lewis base) for a wide variety of metal ions. wikipedia.org This has led to extensive applications in catalysis, functional materials, and the formation of complex molecular assemblies. nih.govnih.gov The coordination chemistry of pyridine ligands is rich, forming complexes with diverse geometries such as octahedral and square planar. wikipedia.org

Synthetic Intermediates: Pyridine derivatives are crucial building blocks in organic synthesis, enabling the construction of more complex heterocyclic systems. bohrium.com The development of efficient, one-pot multicomponent reactions to synthesize substituted pyridines is an active area of research. bohrium.com

The introduction of various functional groups onto the pyridine ring allows for fine-tuning of its electronic and steric properties, making it a highly adaptable component in molecular design.

The Bifunctional Nature of 2 Isocyanomethyl Pyridine As a Building Block

2-(Isocyanomethyl)pyridine is an organic compound that uniquely combines the functionalities of both an isocyanide and a pyridine (B92270) in a single molecule. cymitquimica.com This "bifunctional" nature—possessing two distinct reactive or coordinating sites—makes it a potentially powerful building block. The two key sites are:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a classic Lewis base and a ligand for metal coordination. wikipedia.org

The Isocyanide Group: The isocyanomethyl group (-CH₂N≡C) provides a highly reactive carbon center characteristic of isocyanides, capable of participating in cycloadditions, multicomponent reactions, and insertions. grafiati.com

This dual character creates inherent reactivity. Research has shown that this compound is highly unstable. ru.nlrug.nl This instability is not a simple decomposition but rather a rapid intramolecular rearrangement. The nucleophilic pyridine nitrogen can attack the electrophilic isocyanide carbon, leading to a cyclization reaction that forms the aromatic compound imidazo[1,5-a]pyridine (B1214698). ru.nl This transformation is a direct consequence of its bifunctional nature, where both parts of the molecule interact to create a new heterocyclic system.

Due to this instability, synthesizing and isolating pure this compound is challenging. ru.nlmdpi.com It is often generated and used in situ for subsequent reactions. rug.nlmdpi.com For instance, while methods have been developed for the synthesis of various isocyanides from their corresponding formamides using reagents like phosphorus oxychloride, the isolation of this compound in high purity remains difficult. mdpi.com

Overview of Research Trajectories and Future Directions for 2 Isocyanomethyl Pyridine

Dehydration Protocols from N-(2-Pyridylmethyl)formamide

The dehydration of N-(2-pyridylmethyl)formamide is the most common and practical route to obtain this compound. researchgate.netresearchgate.net This method is a two-step process that begins with the formylation of a primary amine, in this case, 2-picolylamine, to yield the corresponding formamide (B127407). researchgate.netru.nl The subsequent dehydration of the formamide leads to the desired isocyanide. researchgate.netresearchgate.net

Phosphoryl Chloride (POCl₃) Mediated Dehydration: Optimization of Reaction Parameters

The use of phosphoryl chloride (POCl₃) in combination with a base is a widely employed and effective method for the dehydration of formamides to isocyanides. researchgate.netresearchgate.netrsc.org The optimization of several reaction parameters is crucial for achieving high yields and purity of the final product. mdpi.com

The choice of solvent can significantly impact the efficiency of the POCl₃-mediated dehydration. While the reaction can proceed in various solvents, dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) have been identified as particularly effective. acs.orgresearchgate.net In a study on the dehydration of N-(3-bromophenyl)formamide, dichloromethane provided a 94% yield, while THF gave a 72% yield. researchgate.net Other solvents like diethyl ether, toluene (B28343), and acetonitrile (B52724) have been shown to be less effective. researchgate.net

Interestingly, a co-solvent-free approach using triethylamine (B128534) (TEA) not only as a base but also as the solvent has been developed. researchgate.netresearchgate.net This method offers a greener and more efficient protocol, with reactions often completing in under five minutes at 0 °C. researchgate.netnih.gov This solvent-free condition minimizes waste and simplifies the work-up procedure. nih.gov

Table 1: Solvent Effects on the Dehydration of N-(3-bromophenyl)formamide with POCl₃ and Triethylamine

| Solvent | Yield (%) | Reaction Time (min) |

| Diethyl Ether | 37 | 15 |

| Toluene | 15 | 15 |

| Acetonitrile | 56 | 15 |

| Dichloromethane (DCM) | 94 | 15 |

| Tetrahydrofuran (THF) | 72 | 15 |

| Triethylamine (Solvent-free) | >99 | 5 |

Data compiled from studies on N-(3-bromophenyl)formamide, which serves as a model for formamide dehydration. researchgate.netresearchgate.net

The presence of a base is essential for the dehydration reaction to proceed. rsc.org Tertiary amines, particularly triethylamine (TEA), are the most commonly used bases in conjunction with POCl₃. researchgate.netresearchgate.net The base plays a dual role: it neutralizes the hydrochloric acid (HCl) generated during the reaction and facilitates the elimination step in the formation of the isocyanide. rsc.org Typically, at least two equivalents of the base are required to ensure the reaction goes to completion. rsc.org The use of an excess of triethylamine, sometimes as the solvent itself, has been shown to be highly effective. researchgate.netresearchgate.net While other organic bases can be used, inorganic bases are generally not suitable for this transformation. mdpi.com

The dehydration of formamides using POCl₃ is typically conducted at low temperatures to control the reactivity of the reagents and minimize side reactions. nih.gov A common temperature for this reaction is 0 °C, often achieved using an ice bath. mdpi.comnih.gov Some syntheses of pyridine-containing isocyanides have been reported at even lower temperatures, ranging from -78 to -40 °C, due to the instability of the products at room temperature. rsc.orgrug.nl However, optimized procedures using an ice bath have proven successful for the synthesis of compounds like 2-isocyanopyridine (B167529) and 3-(isocyanomethyl)pyridine. rsc.orgrug.nl The reaction kinetics are generally fast, with many reactions reaching completion within minutes, especially under optimized, co-solvent-free conditions. researchgate.netnih.gov

Scaling up the synthesis of this compound and other isocyanides requires careful consideration of reaction conditions to maintain efficiency and safety. A protocol for the synthesis of various isocyanides on a 100 mmol scale has been developed, demonstrating the scalability of the POCl₃/triethylamine method. rug.nl This procedure involves the slow addition of POCl₃ to a solution of the formamide and triethylamine in dichloromethane at 0 °C. rug.nl A key aspect of process efficiency is the purification step. Direct pouring of the reaction mixture onto a silica (B1680970) gel column for chromatography is a technique that minimizes the need for an aqueous workup, which can lead to hydrolysis of the isocyanide product. mdpi.comrsc.org This approach has been successfully applied to the synthesis of benzyl (B1604629) isocyanide on a 10-gram scale, yielding a pure product in less than an hour. rug.nl

Alternative Dehydrating Reagents for Isocyanide Formation

While phosphoryl chloride is a prevalent dehydrating agent, several other reagents can be employed for the conversion of N-(2-pyridylmethyl)formamide to this compound. These alternatives are often explored to overcome some of the drawbacks associated with POCl₃, such as its toxicity and the generation of inorganic phosphate (B84403) byproducts. rsc.orgnih.gov

Alternative dehydrating agents include:

Phosgene (B1210022) (COCl₂) and its surrogates (diphosgene, triphosgene) : These are highly effective but also highly toxic. researchgate.netresearchgate.netrsc.org Triphosgene has been successfully used for the synthesis of isocyanates from amines. lew.ro

p-Toluenesulfonyl chloride (p-TsCl) : This reagent is considered a more sustainable option compared to POCl₃ as it produces less organic waste. rsc.orgnih.gov It has been shown to give high yields for non-sterically demanding aliphatic N-formamides. rsc.org The mechanism involves the formation of a formamide-dehydrating agent adduct, followed by base-induced elimination. rsc.orgstackexchange.com

Triphenylphosphine (B44618) (PPh₃) in combination with iodine or carbon tetrachloride : The Appel reagent (PPh₃/CCl₄) can be used for dehydration. ru.nlrsc.org A combination of triphenylphosphine and iodine has also been investigated as a dehydration system. rsc.org

Other reagents : Less common dehydrating agents include the Burgess reagent, trifluoromethyl sulfonic acid anhydride, and XtalFluor-E. rsc.orgrsc.org

Table 2: Comparison of Dehydrating Reagents for Isocyanide Synthesis

| Dehydrating Reagent | Advantages | Disadvantages |

| Phosphoryl Chloride (POCl₃) | Widely applicable, high yields. researchgate.netrsc.org | Toxic, produces inorganic waste. rsc.orgnih.gov |

| Phosgene and Surrogates | Highly effective. researchgate.netrsc.org | Extremely toxic. researchgate.netrsc.org |

| p-Toluenesulfonyl Chloride (p-TsCl) | More sustainable, high yields for some substrates. rsc.org | May not be as effective for all formamides. |

| Triphenylphosphine (PPh₃) based reagents | Milder conditions. | Can generate significant phosphine (B1218219) oxide byproduct. rsc.org |

Phosgene and Diphosgene as Historical Precedents

Historically, phosgene (COCl₂) and its liquid equivalent, diphosgene (trichloromethyl chloroformate), were employed as potent dehydrating agents for the conversion of formamides to isocyanides. mdpi.comsigmaaldrich.com Phosgene, a highly toxic gas, reacts with formamides to produce the desired isocyanide along with hydrogen chloride and carbon dioxide as byproducts. rsc.org Due to its extreme toxicity and handling difficulties, the use of phosgene has been largely curtailed. sigmaaldrich.comrsc.org

Diphosgene, a liquid, offers a somewhat safer alternative to gaseous phosgene, though it shares comparable toxicity. sigmaaldrich.comwikipedia.org It can convert formamides into isocyanides. wikipedia.org However, reactions involving diphosgene can still be less efficient and produce products of lower purity compared to those using phosgene. For instance, in the synthesis of one isocyanate, the use of phosgene resulted in a 68% yield, while diphosgene only afforded a 54% yield with a broader boiling point range, indicating lower purity. sigmaaldrich.com Both phosgene and diphosgene are effective but their high toxicity has driven the development of safer alternatives. rsc.org

Development of Organic Chlorophosphate Derivatives and XtalFluor-E

To circumvent the hazards associated with phosgene and diphosgene, chemists have developed alternative dehydrating agents. Among these are organic chlorophosphate derivatives and, more recently, XtalFluor-E. mdpi.comrsc.org XtalFluor-E, a crystalline deoxofluorination reagent, has also been found to be an effective agent for the dehydration of formamides to produce isocyanides. mdpi.combac-lac.gc.ca

These modern reagents offer a safer and more convenient approach to isocyanide synthesis. mdpi.comrsc.org XtalFluor-E, for example, is a stable, crystalline solid that is easier to handle than traditional fluorinating agents. sigmaaldrich.com It has been successfully used for the synthesis of various isonitriles from formamides. bac-lac.gc.ca While the synthesis of this compound using XtalFluor-E has been attempted, isolating the pure product proved challenging, though its formation was indicated by the characteristic isocyanide smell and TLC analysis. mdpi.com This suggests its potential for in situ applications where isolation is not required. mdpi.com

Triphenylphosphine-Iodine Reagent Systems

A notable development in the synthesis of isocyanides involves the use of a triphenylphosphine (PPh₃) and iodine (I₂) reagent system. This method provides a less toxic alternative to phosgene-based reagents. mdpi.com The reaction proceeds by treating the corresponding formamide with PPh₃ and I₂ in the presence of a base. mdpi.comias.ac.in

This system has been shown to be effective for the synthesis of various isocyanides, including attempts to synthesize this compound. mdpi.com While high yields of up to 90% have been reported for some aromatic formamides within an hour, the isolation of pure this compound has remained a challenge. mdpi.com The reaction mixture for this compound indicated its formation, but the product could not be isolated in its pure form. mdpi.com This method, like the XtalFluor-E approach, points towards the utility of these reagents for the in situ generation of this reactive isocyanide. mdpi.com

Phase Transfer Catalysis in the Synthesis of Isocyanides

Phase transfer catalysis (PTC) offers a green and efficient methodology for various organic syntheses, including the synthesis of isocyanides. iupac.orgresearchgate.net In the context of isocyanide synthesis, PTC can be employed in the alkylation of cyanide salts to form isocyanides. This technique facilitates the reaction between reactants in different phases (e.g., a solid inorganic salt and an organic substrate in an organic solvent) by using a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide or benzyltrimethylammonium (B79724) chloride. thieme-connect.de

This approach can be particularly useful for the synthesis of isocyanides from alkyl halides. thieme-connect.de While not directly applied to the dehydration of N-(pyridin-2-ylmethyl)formamide, PTC represents a valuable strategy in the broader context of isocyanide synthesis, promoting reactions under milder conditions and often with improved yields and selectivity. iupac.orgthieme-connect.de The use of PTC can minimize the need for harsh reagents and solvents, aligning with the principles of green chemistry. iupac.org

In Situ Generation and Utilization Strategies for this compound

Due to the inherent instability and tendency of this compound to cyclize or polymerize, in situ generation has emerged as a crucial strategy. rsc.org This approach involves generating the isocyanide in the reaction vessel and immediately using it in a subsequent reaction without isolation. rsc.orgacs.org This circumvents issues related to the compound's instability. rsc.org

Several of the synthetic methods mentioned previously, such as those using XtalFluor-E and the triphenylphosphine-iodine system, have shown promise for the in situ generation of this compound. mdpi.com Although pure isolation was not achieved, the clear indication of its formation in the reaction mixture makes these methods suitable for multicomponent reactions or other transformations where the isocyanide can be trapped by other reactants present in the system. mdpi.comacs.org For instance, in situ generated isocyanides are widely used in Ugi and Passerini multicomponent reactions to create complex molecules in a single step. mdpi.com

| Reagent System | Typical Yields | Purity Profile | Green Chemistry Considerations |

| Phosgene/Diphosgene | High | Can be high, but diphosgene may lead to impurities. sigmaaldrich.com | High toxicity, generation of hazardous byproducts. sigmaaldrich.comrsc.org |

| XtalFluor-E | Variable | Isolation of pure this compound is challenging. mdpi.com | Safer than phosgene, but reagents can be expensive. mdpi.comsigmaaldrich.com |

| Triphenylphosphine-Iodine | High for some aromatics | Isolation of pure this compound is challenging. mdpi.com | Less toxic than phosgene, but generates triphenylphosphine oxide as a byproduct. mdpi.com |

| Phosphorus Oxychloride | High to excellent mdpi.com | Can produce high purity products with minimal solvent use. mdpi.com | Generates phosphate waste; some protocols still use chlorinated solvents. mdpi.com |

Intramolecular Cyclization Pathways

The inherent reactivity of this compound is dominated by its tendency to undergo rapid intramolecular cyclization. This process is a key pathway for the formation of fused heterocyclic systems, most notably the azaindolizine framework.

Mechanistic Studies of Rapid Cyclization of this compound

Detailed mechanistic studies specifically on the rapid cyclization of this compound are limited due to its high reactivity and instability, which often necessitates its in-situ generation and immediate use in subsequent reactions. mdpi.comnih.gov However, the cyclization is understood to proceed via an intramolecular nucleophilic attack of the pyridine nitrogen atom on the electrophilic carbon of the isocyanide group.

Computational studies on related systems, such as the pyridine-boryl radical mediated cascade reactions for the synthesis of indolizines, provide valuable insights. rsc.org These studies suggest that the formation of zwitterionic intermediates can facilitate the cyclization process, leading to the generation of the indolizine (B1195054) scaffold. rsc.org The mechanism for the cyclization of this compound is believed to follow a concerted pathway, driven by the release of ring strain and the formation of a stable aromatic system. The reaction is typically thermally induced and does not require a catalyst. sci-hub.se

Formation of Azaindolizine Frameworks via Cyclization

The intramolecular cyclization of this compound and its derivatives is a direct and efficient method for the synthesis of azaindolizine frameworks. chim.it Azaindolizines, which are isomers of indole, are important structural motifs in many biologically active compounds and natural products. semanticscholar.org The reaction proceeds through the formation of a five-membered ring fused to the pyridine ring.

The versatility of this method is enhanced by the ability to introduce substituents on the pyridine ring of the starting material, which are then incorporated into the final azaindolizine product. organic-chemistry.org For instance, the cyclization of substituted this compound precursors allows for the synthesis of a diverse library of functionalized azaindolizines. Research has demonstrated the synthesis of various substituted indolizines through methods like 1,3-dipolar cycloaddition of pyridinium (B92312) ylides and copper-catalyzed cyclization of 2-(pyridin-2-yl)acetates. semanticscholar.orgresearchgate.net

Multicomponent Reaction (MCR) Chemistry

This compound is a valuable component in several isocyanide-based multicomponent reactions (MCRs). These reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net

Applications in Ugi-Type Reactions: Substrate Scope and Efficiency

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.com Due to its reactive isocyanide group, this compound is a suitable substrate for Ugi-type reactions. The use of 3-substituted 2-isocyanopyridines as convertible isocyanides in Ugi four-component reactions has been reported, highlighting the utility of this class of compounds in generating peptidomimetics. uantwerpen.be The resulting N-(pyridin-2-ylmethyl)amide products can be valuable intermediates for further synthetic transformations.

The substrate scope of Ugi reactions involving this compound is broad, accommodating a wide variety of aldehydes, amines, and carboxylic acids. The efficiency of the reaction is generally high, proceeding under mild conditions to give the desired products in good yields. The versatility of the Ugi reaction allows for the creation of large and diverse chemical libraries for drug discovery and other applications. mdpi.com

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |

| Benzaldehyde | Aniline | Acetic Acid | This compound | N-Phenyl-N-(pyridin-2-ylmethyl)acetamide | Good |

| Isobutyraldehyde | Benzylamine | Benzoic Acid | This compound | N-Benzyl-N-(pyridin-2-ylmethyl)isobutyramide | Good |

| Formaldehyde | Cyclohexylamine | Propionic Acid | This compound | N-Cyclohexyl-N-(pyridin-2-ylmethyl)propionamide | Moderate |

Table 1: Representative Examples of Ugi Reactions with this compound (Note: This table is illustrative, based on the general scope of the Ugi reaction with similar isocyanides).

Participation in Passerini-Type Reactions

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.org Given its instability, this compound is often generated in situ for use in Passerini reactions. mdpi.com This approach avoids the need to isolate the highly reactive isocyanide, making the synthesis more practical and efficient. mdpi.com

The reaction mechanism is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations. organic-chemistry.orgnih.gov Hydrogen bonding plays a crucial role in the formation of a cyclic transition state. organic-chemistry.org The Passerini reaction exhibits high functional group tolerance, allowing for the synthesis of a wide array of α-acyloxy amides. wikipedia.org

| Carbonyl Compound | Carboxylic Acid | Isocyanide (in situ) | Product |

| Benzaldehyde | Acetic Acid | This compound | 1-Acetoxy-1-phenyl-N-(pyridin-2-ylmethyl)acetamide |

| Acetone | Benzoic Acid | This compound | 2-Benzoyloxy-2-methyl-N-(pyridin-2-ylmethyl)propanamide |

| Cyclohexanone | Formic Acid | This compound | 1-Formyloxy-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |

Table 2: Illustrative Passerini Reactions Involving In Situ Generated this compound

Investigation of Groebke-Blackburn-Bienaymé Reaction Pathways and Regioselectivity

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide to synthesize imidazo[1,2-a]pyridines and related fused heterocycles. rug.nlbeilstein-journals.org This reaction is a powerful tool for the construction of medicinally relevant scaffolds. scielo.brmdpi.com

The participation of this compound in the GBB reaction would lead to the formation of 3-(pyridin-2-ylmethylamino)imidazo[1,2-a]pyridines. The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of a Schiff base from the 2-aminoazine and the aldehyde, which is then attacked by the isocyanide. rug.nl A subsequent intramolecular cyclization and rearrangement afford the final product. beilstein-journals.org

The regioselectivity of the GBB reaction is generally high, with the isocyanide carbon atom adding to the imine carbon and the nitrogen of the isocyanide forming a bond with the endocyclic nitrogen of the 2-aminoazine. Two main regioisomeric pathways are possible, the standard GBB pathway and an "inverse" pathway. rug.nlresearchgate.net For 2-aminopyridine, the reaction typically follows the standard pathway, leading to the formation of the imidazo[1,2-a]pyridine (B132010) core. The specific regiochemical outcome when using this compound would be expected to follow this general trend, although steric and electronic effects of the pyridylmethyl group could potentially influence the reaction. researchgate.net

| 2-Aminoazine | Aldehyde | Isocyanide | Product | Regioselectivity |

| 2-Aminopyridine | Benzaldehyde | This compound | 2-Phenyl-3-(pyridin-2-ylmethylamino)imidazo[1,2-a]pyridine | High (Standard GBB) |

| 2-Amino-5-chloropyridine | 4-Methoxybenzaldehyde | This compound | 6-Chloro-2-(4-methoxyphenyl)-3-(pyridin-2-ylmethylamino)imidazo[1,2-a]pyridine | High (Standard GBB) |

Table 3: Predicted Products and Regioselectivity of Groebke-Blackburn-Bienaymé Reactions with this compound

Nucleophilic Reactivity of the Isocyanide Moiety

The isocyanide group (-N≡C) in this compound is a potent nucleophile, a characteristic attributed to the lone pair of electrons on the terminal carbon atom. This nucleophilicity drives its participation in a variety of reactions, most notably multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. rsc.orgwikipedia.orgwikipedia.org These reactions are powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials. researchgate.net

In the context of MCRs, the isocyanide acts as a key building block, enabling the formation of multiple new bonds in a single step. researchgate.net For instance, in the Ugi four-component reaction (Ugi-4CR), this compound can react with an aldehyde or ketone, an amine, and a carboxylic acid to generate α-acetamidoamides. wikipedia.orguantwerpen.be The reaction proceeds through the initial formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The nucleophilic isocyanide carbon attacks the iminium ion, forming a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular Mumm rearrangement yield the final product. wikipedia.org

Similarly, in the Passerini three-component reaction, this compound can react with a carbonyl compound and a carboxylic acid to furnish α-acyloxy amides. wikipedia.orgorganic-chemistry.org The proposed mechanism involves the formation of an intermediate through the interaction of the three components, which then rearranges to the stable product. organic-chemistry.org

The utility of this compound in these reactions is somewhat hampered by its instability. The compound is known to be unstable at room temperature and has a tendency to cyclize or polymerize. rsc.orgrug.nl Consequently, it is often generated in situ from its corresponding formamide, N-(pyridin-2-ylmethyl)formamide, and used immediately in the subsequent reaction. mdpi.com This approach avoids the need to isolate the volatile and reactive isocyanide. mdpi.com

Below is a table summarizing the participation of this compound and related isocyanides in multicomponent reactions.

| Multicomponent Reaction | Reactants | Product Type | Ref. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, this compound | α-Acetamidoamides | wikipedia.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, this compound | α-Acyloxy Amides | wikipedia.org |

| Groebke–Blackburn–Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| Ugi-Smiles Reaction | Phenol, Aldehyde, Amine, Isocyanide | N-Aryl Amides | wikipedia.org |

| Ugi-Heck Reaction | Isocyanide, Aldehyde, Amine, Carboxylic Acid followed by Heck coupling | Arylated α-Acetamidoamides | wikipedia.org |

Electrophilic Character of the Pyridine Nitrogen in Reaction Intermediates

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic, readily reacting with electrophiles such as protons and Lewis acids. gcwgandhinagar.comwikipedia.org

Upon reaction with an electrophile, a pyridinium salt is formed. gcwgandhinagar.com This transformation has a profound effect on the reactivity of the pyridine ring. The formation of a positive charge on the nitrogen atom significantly increases its electron-withdrawing inductive effect, rendering the attached ring system highly electron-deficient. uomustansiriyah.edu.iq This enhanced electrophilic character of the pyridine ring in the resulting intermediate is a key feature of its reaction mechanisms.

For example, the protonation of the pyridine nitrogen in acidic media or its coordination to a Lewis acid catalyst activates the pyridine ring towards nucleophilic attack. nih.govimperial.ac.uk This activation is particularly pronounced at the C2 and C4 positions, which bear a partial positive charge in the pyridinium species. imperial.ac.uk Consequently, pyridinium salts derived from this compound are more susceptible to nucleophilic aromatic substitution reactions than the parent molecule. imperial.ac.uk

The increased electrophilicity of the pyridine nitrogen in reaction intermediates also deactivates the ring towards electrophilic aromatic substitution. gcwgandhinagar.com The positively charged pyridinium intermediate strongly repels incoming electrophiles, making reactions such as nitration or Friedel-Crafts alkylation exceedingly difficult. gcwgandhinagar.comuomus.edu.iq

The quaternization of the pyridine nitrogen, through reaction with alkyl halides, is another example of the formation of an electrophilic intermediate. mdpi.comrsc.org The resulting N-alkylpyridinium salts exhibit enhanced reactivity towards nucleophiles and can participate in various transformations. rsc.org

The table below outlines the effects of the electrophilic character of the pyridine nitrogen in reaction intermediates.

| Reaction/Intermediate | Effect on Pyridine Ring | Consequence | Ref. |

| Protonation (Pyridinium ion formation) | Increased electron deficiency | Activation towards nucleophilic attack, deactivation towards electrophilic attack | gcwgandhinagar.comuomustansiriyah.edu.iq |

| Lewis Acid Complexation | Increased electron deficiency | Activation towards nucleophilic aromatic substitution and conjugate addition | nih.gov |

| N-Alkylation (Quaternization) | Formation of a stable pyridinium salt | Enhanced π-electron delocalization and reactivity towards nucleophiles | rsc.org |

| N-Acylation | Formation of acylpyridinium salts | Highly reactive intermediates for various transformations | gcwgandhinagar.com |

Ligand Properties and Binding Modes

The coordination behavior of this compound is dictated by the electronic and steric characteristics of its two potential donor sites: the isocyanide carbon and the pyridine nitrogen.

The Isocyanide Carbon as a σ-Donor and π-Acceptor Ligand

The isocyanide (or isonitrile) group (–N≡C) is a versatile ligand in organometallic chemistry. rsc.org The carbon atom of the isocyanide possesses a lone pair of electrons, making it a potent σ-donor. rsc.orgresearchgate.net This σ-donation arises from the highest occupied molecular orbital (HOMO), which is primarily localized on the carbon. rsc.org

In addition to its σ-donating capability, the isocyanide ligand can also act as a π-acceptor. This property stems from the presence of empty π* antibonding orbitals, which can accept electron density from filled d-orbitals of a metal center through a process known as back-bonding. rsc.orgresearchgate.net The extent of this π-back-bonding is influenced by the nature of the organic substituent on the isocyanide and the electronic properties of the metal. nih.govmdpi.com Generally, isocyanides are considered weaker π-acceptors compared to carbon monoxide (CO) but stronger σ-donors. nih.gov The balance between σ-donation and π-acceptance significantly impacts the stability and reactivity of the resulting metal complex. rsc.org

The Pyridine Nitrogen as a Lewis Base and σ-Donor Ligand

The nitrogen atom within the pyridine ring features a lone pair of electrons in an sp² hybrid orbital, rendering it a classic Lewis base and a strong σ-donor ligand. vaia.comnih.gov Pyridine and its derivatives are widely utilized in coordination chemistry to form stable complexes with a vast array of transition metals. nih.govwikipedia.org The nitrogen atom donates its lone pair to an empty orbital on the metal center, forming a coordinate covalent bond. jscimedcentral.com The basicity of the pyridine nitrogen, and thus its σ-donor strength, can be modulated by substituents on the pyridine ring. reddit.com In the case of this compound, the electronic influence of the isocyanomethyl group at the 2-position can subtly affect the electron density on the nitrogen atom.

Bidentate Coordination Potential: C,N-Chelation

The proximate positioning of the isocyanide carbon and the pyridine nitrogen in this compound allows for the formation of a stable five-membered chelate ring upon coordination to a single metal center. This C,N-bidentate coordination mode is a key feature of this ligand's chemistry. Chelation enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect. The rigid structure of the pyridine ring and the linear nature of the isocyanide group impose specific geometric constraints on the coordination sphere of the metal. This predictable coordination geometry is advantageous in the design of complexes with specific catalytic or medicinal properties. The formation of such chelates has been observed in various transition metal systems. rsc.org

Synthesis and Structural Elucidation of Transition Metal Complexes

The unique ligand properties of this compound have been exploited in the synthesis of various transition metal complexes. A notable area of research involves its use in constructing monometallic complexes, particularly with technetium and rhenium, which have significant applications in radiopharmaceutical chemistry.

Monometallic Complexes: [M(CO)x(this compound)y(L)z]

The general formula [M(CO)x(this compound)y(L)z] represents a class of complexes where M is a transition metal, CO represents carbonyl ligands, L is an ancillary ligand, and x, y, and z are integers. The synthesis of these complexes often involves the reaction of a suitable metal precursor with this compound under controlled conditions.

Complexes of technetium-99m (⁹⁹ᵐTc) and rhenium (Re) are of particular interest due to their applications in nuclear medicine as diagnostic and therapeutic agents, respectively. researchgate.netmdpi.com The fac-[M(CO)₃]⁺ (M = Tc, Re) core is a common synthon in the development of these radiopharmaceuticals. mdpi.comnih.gov The three carbonyl ligands occupy one face of the octahedral coordination sphere, leaving three sites available for coordination by other ligands.

The synthesis of fac-[M(CO)₃(this compound)L]ⁿ⁺ complexes typically proceeds via the substitution of labile ligands, such as water or halides, from a precursor like fac-[M(CO)₃(H₂O)₃]⁺ or [NEt₄]₂[Re(CO)₃Br₃]. nih.govresearchgate.net The reaction of these precursors with this compound, often in combination with another ligand, leads to the formation of the desired mixed-ligand complex.

For instance, the synthesis of rhenium tricarbonyl complexes can be achieved by reacting [NEt₄]₂[Re(CO)₃Br₃] with the desired ligands in a suitable solvent. semanticscholar.org The resulting complexes are then characterized using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for characterizing these complexes, as the C≡O and C≡N stretching frequencies provide valuable information about the electronic environment of the metal center. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to elucidate the precise structure and coordination geometry of the complexes. semanticscholar.orgmdpi.com

The stability and lipophilicity of these technetium(I) and rhenium(I) tricarbonyl complexes are crucial for their potential use as radiopharmaceuticals. researchgate.net The coordination of this compound as a bidentate C,N-chelating ligand can impart high stability to the complex. researchgate.net

Below is a table summarizing representative spectroscopic data for related rhenium(I) tricarbonyl complexes, illustrating the typical ranges for key vibrational frequencies.

| Complex Type | ν(CO) (cm⁻¹) ** | ν(C≡N) (cm⁻¹) ** | Reference |

| fac-[Re(CO)₃(L)(L')] | 2013–1870 | N/A | nih.gov |

| fac-[Re(CO)₃(isocyanide)(L)] | ~2019-1877 | ~1646 | nih.gov |

Palladium(II) and Platinum(II) Complexes

The coordination of this compound with palladium(II) and platinum(II) has been a subject of interest, leading to the formation of stable square planar complexes. Research has shown that the ligand can coordinate to these metals, although detailed synthetic reports and characterization are limited in widely accessible literature. In related studies of platinum(II) complexes with other isocyanide and phosphine ligands, the isocyanide group's strong π-acceptor character plays a significant role in the electronic properties and reactivity of the resulting compounds. For instance, the characterization of platinum(II) complexes bearing isocyanide and phosphine ligands has been thoroughly conducted using techniques including FT-IR and NMR spectroscopy to determine their geometry and electronic structure. mdpi.com

Iridium(III) Complexes

Iridium(III) complexes are well-known for their applications in photophysics and catalysis. The coordination of isocyanide ligands to iridium(III) centers can significantly influence the photoluminescent properties of the resulting complexes. rsc.org While specific studies focusing solely on this compound are not extensively documented, research on analogous bis-cyclometalated iridium(III) complexes with various aryl isocyanide ancillary ligands has shown that the electronic properties of the isocyanide ligand can tune the electrochemical and photophysical characteristics of the complex. rsc.org These complexes often exhibit strong phosphorescence, with the isocyanide ligand affecting the excited-state dynamics. rsc.orgrsc.org The synthesis of such complexes typically involves the cleavage of dichloro-bridged iridium dimers by the isocyanide ligand, followed by further substitution reactions. nih.gov

Nickel(II), Copper(I), and Silver(I) Pyridine-Derived Complexes: Comparative Studies

Comparative studies of Ni(II), Cu(I), and Ag(I) complexes with pyridine-derived ligands offer insights into how the metal ion's identity affects the structure and properties of the coordination compounds. Generally, Ni(II) prefers square planar or octahedral geometries, while Cu(I) and Ag(I), with their d¹⁰ electron configurations, often form linear or tetrahedral complexes. jscimedcentral.com Studies on complexes with ligands like 2-(diphenylphosphino)pyridine show the formation of various nuclearities, from mono- to polynuclear structures, depending on the metal and reaction stoichiometry. nih.gov While detailed comparative studies on this compound are scarce, research on related systems like N-(2-ethoxyethanol)-bis(2-picolyl)amine with Co(II), Ni(II), Cu(II), and Zn(II) highlights differences in structure and reactivity, such as in DNA cleavage ability, which is influenced by the coordinated metal ion. rsc.org

Polynuclear Complexes

The this compound ligand possesses the potential to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This can occur through the coordination of the pyridine nitrogen to one metal and the isocyanide carbon to another. Isocyanides are known to serve as bridging ligands in a variety of polynuclear structures. rsc.org For example, polynuclear copper(I) and silver(I) complexes have been synthesized using the related ligand 2-(diphenylphosphino)pyridine, which forms di- and tetranuclear structures. nih.gov Similarly, azido-bridged polynuclear Ni(II) and Mn(II) complexes have been extensively studied, revealing interesting magnetic behaviors that depend on the structure of the bridging unit. at.ua The ability of the isocyanide group to bridge metal centers is a key factor in designing polynuclear complexes with specific electronic or catalytic properties.

Advanced Spectroscopic Characterization of Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear Applications

NMR spectroscopy is an indispensable tool for the characterization of this compound complexes in solution.

¹H NMR: Upon coordination to a metal center, the signals of the pyridine ring protons in the ¹H NMR spectrum typically exhibit downfield shifts. The magnitude of this shift provides information about the electron-withdrawing effect of the metal center. rsc.org Standard guidelines for reporting NMR data are well-established, ensuring clarity and comparability across studies. acs.org

¹³C NMR: The ¹³C NMR spectrum offers direct insight into the carbon skeleton. The isocyanide carbon (N≡C) is particularly diagnostic, appearing in a characteristic region of the spectrum. Its chemical shift is sensitive to the coordination environment and the nature of the metal-ligand bond. Similarly, the resonances of the pyridine ring carbons are affected by coordination. bhu.ac.in In studies of related palladium(II) complexes with functionalized pyridines, a clear relationship between the NMR chemical shifts and the ligand's electronic properties has been observed. rsc.org

The following table summarizes typical ¹H and ¹³C NMR chemical shifts observed for the pyridine moiety in related metal complexes.

| Nucleus | Protons/Carbons | Chemical Shift Range (ppm) | Comments |

| ¹H | Pyridine H | 7.0 - 9.0 | Signals shift downfield upon coordination. |

| ¹³C | Pyridine C | 120 - 155 | Shift changes indicate coordination of the pyridine nitrogen. |

| ¹³C | Isocyanide C | 150 - 180 | Shift is sensitive to the metal center and back-bonding. |

Note: The data presented is based on general observations for pyridine and isocyanide complexes and may vary for specific this compound complexes.

Infrared (IR) Spectroscopy: Diagnostic Isocyanide and Carbonyl Stretching Frequencies

Infrared (IR) spectroscopy is crucial for identifying the coordination mode of the this compound ligand, primarily through the analysis of the isocyanide stretching frequency (ν(N≡C)).

The free this compound ligand exhibits a strong ν(N≡C) band in its IR spectrum. Upon coordination to a transition metal, the frequency of this band shifts. The direction and magnitude of the shift depend on the balance between σ-donation from the ligand to the metal and π-back-bonding from the metal to the ligand's π* orbitals. iitd.ac.in

σ-donation from the isocyanide to the metal tends to increase the ν(N≡C) frequency.

π-back-bonding from the metal's d-orbitals into the isocyanide's π* antibonding orbitals weakens the C≡N bond, leading to a decrease in the ν(N≡C) frequency.

Generally, for most metal complexes, π-back-bonding is the dominant effect, resulting in a lower stretching frequency compared to the free ligand. The extent of this decrease can provide a relative measure of the electron density on the metal center. iitd.ac.in Studies on alkyl isocyanides bound to myoglobin (B1173299) show that the local environment, such as hydrogen bonding, can also significantly influence the isocyanide stretching frequency. nih.gov

In complexes that also contain carbonyl (CO) ligands, the ν(CO) bands are also diagnostic. The position of these bands is similarly influenced by the electronic environment of the metal center. researchgate.net

The table below shows representative IR stretching frequencies for isocyanide ligands in different chemical environments.

| Ligand/Complex Type | ν(N≡C) Wavenumber (cm⁻¹) | Primary Bonding Influence |

| Free Alkyl Isocyanide | ~2175 | - |

| Isocyanide bound to electron-poor center | >2175 | σ-donation dominates |

| Isocyanide bound to electron-rich center | <2150 | π-back-bonding dominates |

Note: These are approximate values; the actual frequency for a this compound complex will depend on the specific metal, its oxidation state, and other ligands present.

Compound Names Table

| Abbreviation / Trivial Name | Systematic Name |

| This compound | This compound |

| 2-Picolyl isocyanide | This compound |

| 2-(Diphenylphosphino)pyridine | 2-(Diphenylphosphino)pyridine |

| N-(2-ethoxyethanol)-bis(2-picolyl)amine | 2-((Bis(pyridin-2-ylmethyl)amino)methoxy)ethan-1-ol |

| Pyridine | Pyridine |

| Carbonyl | Carbon monoxide (in a complex) |

| Isocyanide | Isocyanide |

X-ray Crystallography for Solid-State Structure Determination

In typical complexes, this compound can act as a versatile ligand. The pyridine nitrogen atom readily coordinates to a metal center, while the isocyanide group (-N≡C) can also bind to the same or a different metal center, potentially acting as a bridging ligand. Single-crystal X-ray diffraction studies on analogous coordination compounds, such as those involving substituted pyridines or other isocyanide ligands, have revealed detailed structural features. For instance, studies on metal complexes with ligands like 2-substituted pyridines show distorted tetrahedral or square planar geometries depending on the metal ion and co-ligands. rsc.orgnih.gov The coordination of the isocyanide carbon to a metal center is also well-documented, often resulting in octahedral or square pyramidal geometries in complexes with metals like Rhenium(I) and Technetium(I). researchgate.net

The analysis of crystal structures of related palladium(II) and platinum(II) aryl isocyanide complexes has shown that the isocyanide group readily undergoes nucleophilic attack, leading to the formation of carbene complexes, with the pyridine nitrogen playing a key role in the subsequent molecular arrangement. rscf.ru The crystal structure of an intermediate in the synthesis of a related trifluoromethyl-substituted pyridyl-isocyanate confirmed its molecular configuration, highlighting the power of this technique in verifying reaction pathways. lew.ro

The data obtained from X-ray diffraction experiments are typically presented in a crystallographic information file (CIF), which contains all the parameters necessary to describe the crystal structure. Key parameters from such analyses on analogous compounds are summarized in the table below.

| Compound/Complex | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|---|---|

| [Co(NCS)₂(2-methylpyridine)₂] | C₁₄H₁₄CoN₄S₂ | Orthorhombic | P2₁2₁2₁ | Co-N(py): 2.015, Co-N(NCS): 1.958 | N(py)-Co-N(py): 111.5, N(NCS)-Co-N(NCS): 106.8 |

| fac-[Re(CO)₃(acac)(isc)] (isc = isocyanocyclohexane) | C₁₅H₁₇NO₅Re | Triclinic | P-1 | Re-C(isc): 2.031, Re-O: 2.145, Re-C(CO): 1.912 | C(isc)-Re-O: 88.9, O-Re-O: 85.4 |

| [PdCl{C(NHXyl)S(C₅H₄N)}(CNXyl)] (Xyl = xylyl) | C₂₅H₂₆ClN₃PdS | Monoclinic | P2₁/n | Pd-C(carbene): 1.994, Pd-S: 2.341, Pd-Cl: 2.365 | C-Pd-S: 82.1, S-Pd-Cl: 94.5 |

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purification of reaction mixtures in coordination chemistry. For reactions involving this compound and its resulting metal complexes, HPLC is employed to assess product purity, identify byproducts, and quantify the components of a mixture. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).

The choice of HPLC conditions is critical for achieving good separation. Reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. nih.gov For the analysis of pyridine-containing compounds, a gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of components with varying polarities. nih.govsielc.com The addition of modifiers to the mobile phase, such as acids (e.g., trifluoroacetic acid, formic acid) or buffers (e.g., ammonium (B1175870) acetate), can improve peak shape and resolution by controlling the ionization state of the analytes. nih.govchemrxiv.org

Detection is most commonly performed using an ultraviolet-visible (UV-Vis) spectrophotometer, as pyridine and its derivatives exhibit strong UV absorbance. sielc.comresearchgate.net A photodiode array (PDA) detector can provide spectral information for each peak, aiding in peak identification. For more detailed structural information and confirmation of product identity, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov This hyphenated technique is particularly powerful for characterizing novel coordination complexes.

The analysis of technetium and rhenium isocyanide complexes, for example, often utilizes HPLC to distinguish between different complexed species, with specific methods developed for neutral versus anionic complexes. researchgate.net The retention times obtained are used for identification by comparison with authentic reference samples.

| Parameter | Method A: Pyridine Analysis | Method B: Metal Complex Analysis | Method C: HPLC-MS Analysis |

|---|---|---|---|

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Zorbax SB-Aq (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile B: Water with 0.05% H₂SO₄ | A: Acetonitrile + 0.1% TFA B: Water + 0.1% TFA | A: Acetonitrile B: Ammonium acetate (B1210297) buffer |

| Elution Mode | Gradient | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 250 nm | UV at 254 nm / Gamma (for radiometals) | ESI-Tandem Mass Spectrometry (MS/MS) |

| Application | Separation of pyridine derivatives | Purity analysis of Re/Tc complexes | Identification and quantification of trace analytes |

Computational Studies on 2 Isocyanomethyl Pyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mostwiedzy.plelectrochemsci.org This method is effective for calculating molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. mostwiedzy.pl For 2-(isocyanomethyl)pyridine, DFT calculations would provide a foundational understanding of its intrinsic electronic characteristics. Such studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure and then calculating various electronic properties based on this optimized geometry. niscpr.res.in

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. slideshare.net An analysis of these orbitals, particularly the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. electrochemsci.org

For this compound, a molecular orbital analysis would reveal:

HOMO: The location and energy of the HOMO indicate the molecule's ability to act as an electron donor (nucleophilicity). The analysis would likely show the HOMO localized on electron-rich areas, such as the nitrogen atom of the pyridine (B92270) ring or the isocyano group. electrochemsci.org

LUMO: The location and energy of the LUMO indicate the molecule's ability to act as an electron acceptor (electrophilicity). The LUMO would be expected to be distributed over the aromatic ring and the isocyano carbon.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

This analysis provides a quantitative picture of the bonding within the molecule, including the nature of the π-system in the pyridine ring and the unique electronic features of the isocyanomethyl group. libretexts.org

| Orbital | Description | Predicted Location of High Electron Density |

| HOMO | Highest Occupied Molecular Orbital | Nitrogen atom of the pyridine ring, π-system |

| LUMO | Lowest Unoccupied Molecular Orbital | Isocyano carbon, pyridine ring π*-system |

This compound has rotational freedom around the single bond connecting the methylene (B1212753) group (-CH2-) to the pyridine ring. Conformational analysis involves calculating the energy of the molecule as this bond is rotated, allowing for the identification of the most stable conformations (energy minima) and the energy barriers between them (transition states). nih.gov

A computational study on this compound would generate a potential energy surface by systematically changing the dihedral angle between the pyridine ring and the isocyanomethyl group. researchgate.net This energetic profile would identify the global minimum energy conformation, which is the most likely shape of the molecule under normal conditions, as well as any other stable local minima. Understanding the energetic landscape is essential for predicting the molecule's shape and how its structure might influence its interactions with other molecules.

Mechanistic Investigations of Organic Reactions: Transition State Identification

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. A critical point on this path is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. youtube.com

For reactions involving this compound, such as its participation in cycloadditions or its reactions as a nucleophile or electrophile, DFT calculations could be used to:

Locate Transition State Structures: Algorithms can find the specific geometry of the transition state. youtube.com

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy corresponds to a slower reaction.

Verify the Reaction Pathway: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products.

While specific studies on this compound are not prominent, this methodology is standard for understanding the reactivity of complex organic molecules. nih.gov

Ligand-Metal Interactions in Coordination Complexes

The pyridine nitrogen and the isocyano group of this compound are both potential sites for coordination to metal ions, making the molecule an interesting ligand in coordination chemistry. nih.gov Computational methods, particularly DFT, are widely used to study the structure, bonding, and properties of metal complexes. mdpi.commdpi.com

A theoretical study of a metal complex with this compound would involve:

Geometry Optimization: Determining the preferred coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal center and the bond lengths and angles between the metal and the ligand. nih.gov

Bonding Analysis: Investigating the nature of the metal-ligand bond. This can be done through methods like Natural Bond Orbital (NBO) analysis, which quantifies the donor-acceptor interactions between the ligand's orbitals (e.g., the lone pair on the pyridine nitrogen) and the metal's empty orbitals.

Calculation of Binding Energies: Determining the strength of the interaction between the metal and the ligand, which is a measure of the complex's stability.

These studies provide fundamental insights into why certain metals prefer specific ligands and help in the design of new complexes with desired electronic or catalytic properties. nih.govresearchgate.net

| Property | Computational Method | Information Gained |

| Coordination Geometry | DFT Geometry Optimization | Bond lengths, bond angles, preferred 3D structure |

| Bonding Nature | Natural Bond Orbital (NBO) Analysis | Electron donation from ligand to metal, bond character |

| Complex Stability | Binding Energy Calculation | Strength of the metal-ligand interaction |

Molecular Dynamics Simulations in Complex Systems

While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in complex environments like a solution or a biological system. researchgate.netrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior. youtube.com

An MD simulation involving this compound could be used to study:

Solvation: How solvent molecules (e.g., water) arrange themselves around the solute molecule and the strength of these interactions.

Conformational Dynamics: How the molecule flexes and changes its shape over time at a given temperature.

Binding to a Receptor: If the molecule is a potential drug candidate, MD simulations can model its interaction with a biological target, such as a protein, providing insights into the binding process and stability of the protein-ligand complex.

These simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic behavior of a chemical system.

Applications and Functionalization Strategies of 2 Isocyanomethyl Pyridine in Advanced Chemical Fields

Applications in Medicinal and Pharmaceutical Chemistry

Precursors for Azaindolizine and Other Nitrogen-Containing Heterocycles

The isocyanide group is a powerful tool for the construction of nitrogen-containing heterocycles. nih.govrsc.org Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.govnih.gov In this context, 2-(isocyanomethyl)pyridine can serve as a key reactant.

One significant application is in the synthesis of azaindolizines, which are structural analogs of indolizines containing an additional nitrogen atom in the six-membered ring. researchgate.net These scaffolds are of interest due to their presence in biologically active compounds. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, an aminopyridine, and an isocyanide, is a preferred method for synthesizing 1-azaindolizines. du.ac.in By employing this compound in such reactions, it is possible to generate novel substituted azaindolizines and other N-fused heterocycles. mdpi.com The general reactivity of isocyanides suggests that this compound could be a valuable precursor for a variety of heterocyclic systems relevant to medicinal chemistry. nih.gov

Role in the Design and Synthesis of Novel Therapeutic Agents

The unique reactivity of the isocyanide group in this compound allows for its use in the combinatorial synthesis of libraries of drug-like molecules. nih.gov Multicomponent reactions involving isocyanides are highly convergent, enabling the creation of diverse structures in a single step. nih.gov This is particularly advantageous in the early stages of drug discovery for identifying lead compounds. The pyridine (B92270) moiety can contribute to the binding affinity and pharmacokinetic properties of the resulting therapeutic agents. mdpi.com

The synthesis of novel pyridine analogues is a continuous focus in the development of treatments for a wide range of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. researchgate.net The structural framework of this compound provides a versatile platform for generating new chemical entities with potential therapeutic value.

Integration into Anticancer Scaffolds and Kinase Inhibitors (e.g., VEGFR2)

Pyridine derivatives are prominent in the design of anticancer agents, particularly as scaffolds for kinase inhibitors. nih.goved.ac.uk Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.govmdpi.com

Numerous pyridine-containing compounds have been developed as potent VEGFR-2 inhibitors. nih.govresearchgate.net The pyridine ring often serves as a key pharmacophore that interacts with the hinge region of the kinase's ATP-binding site. While direct studies involving this compound as a VEGFR-2 inhibitor are not available, its pyridine core suggests its potential as a building block for such inhibitors. The isocyanomethyl group could be chemically modified to introduce other functionalities that enhance binding affinity and selectivity for the kinase.

Table 1: Examples of Pyridine-Based VEGFR-2 Inhibitors and Their Activity This table presents data for known pyridine-based inhibitors to illustrate the potential of this scaffold, not specific data for this compound.

| Compound Name | Target Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Sorafenib | HepG2 | 9.18 | nih.gov |

| Pyridine Derivative 10 | HepG2 | 4.25 | nih.gov |

| Pyridine Derivative 10 | MCF-7 | 6.08 | nih.gov |

| Pyridine Derivative 8 | HepG2 | 4.34 | nih.gov |

Radiopharmaceutical Development: Ligand for Radiometals

In the field of nuclear medicine, radiopharmaceuticals are essential for both diagnostic imaging and targeted therapy. researchgate.netiaea.org These agents consist of a radioactive isotope (radiometal) attached to a targeting molecule via a chelating ligand. The pyridine moiety of this compound can act as a ligand for various transition metals. nih.gov

Technetium-99m (⁹⁹ᵐTc) is a widely used radionuclide for diagnostic imaging due to its favorable physical properties. researchgate.net The development of ⁹⁹ᵐTc-based radiopharmaceuticals often involves designing ligands that can stably coordinate the technetium metal core. Isocyanide complexes of technetium have been explored for applications such as myocardial perfusion imaging. researchgate.netnih.gov The picolyl group in this compound could potentially be part of a multidentate ligand system designed to chelate radiometals like technetium or gallium for PET imaging, although specific studies are needed to confirm this application.

Utility in Materials Science

The chemical properties of this compound also suggest its utility in the field of materials science, particularly in the synthesis of novel polymers.

Polymerization Behavior of the Isocyanide Moiety

The isocyanide functional group is known to undergo polymerization, often catalyzed by transition metal complexes, to form polyisocyanides. These polymers are notable for their rigid, helical secondary structures, which arise from the steric interactions of the side chains attached to the polymer backbone. ucl.ac.ukacs.org The polymerization of aryl isocyanides has been extensively studied, leading to the creation of polymers with unique chiroptical properties and potential applications in chiral separation and catalysis. acs.orge3s-conferences.orgresearchgate.net

While the polymerization of this compound has not been specifically reported, the general principles of isocyanide polymerization suggest that it could act as a monomer. The resulting polymer, poly(this compound), would be expected to adopt a helical conformation. The pyridine units in the side chains could introduce additional functionalities to the polymer, such as the ability to coordinate with metal ions or participate in hydrogen bonding. This could lead to the development of novel materials with interesting catalytic, sensory, or self-assembly properties.

For context, the polymerization of a related but different monomer, 2-vinylpyridine, leads to poly(2-vinylpyridine), a cationic polymer with applications in coatings and adhesives. wikipedia.orgpolysciences.com The synthesis and self-assembly of block copolymers containing poly(vinylpyridine) segments are also well-established areas of research. acs.orgmdpi.comnih.gov Although the polymer backbone is different, the presence of the pyridine functionality in the side chains is a shared feature that underscores the potential for creating functional materials.

Precursors for Functional Materials and Polymers

This compound serves as a versatile building block for the synthesis of advanced functional materials and polymers. The dual reactivity of the pyridine ring and the isocyanomethyl group allows for its incorporation into a variety of macromolecular structures. The isocyanide group is known to undergo polymerization, leading to the formation of polyisocyanides. These polymers are characterized by a rigid helical backbone, which can impart unique chiroptical properties and potential for applications in chiral separations and catalysis.

The pyridine moiety within the polymer structure offers a site for coordination with metal ions. This can be exploited to create coordination polymers or metal-containing polymers with interesting electronic, magnetic, or catalytic properties. Furthermore, the pyridine nitrogen can be quaternized to introduce positive charges along the polymer chain, leading to the formation of poly-electrolytes with applications in areas such as gene delivery or as components in ion-exchange membranes.

The synthesis of polymers from this compound can be achieved through various polymerization techniques. The specific method employed will influence the molecular weight, polydispersity, and stereochemistry of the resulting polymer, thereby affecting its material properties.

Role in Agrochemical Development

Pyridine-based compounds are a cornerstone in the agrochemical industry, with numerous derivatives commercialized as herbicides, insecticides, and fungicides. researchgate.netnih.gov The pyridine ring is a key pharmacophore in many successful pesticides due to its favorable physicochemical properties and its ability to interact with biological targets in pests. researchgate.netchempanda.com The introduction of an isocyanomethyl group at the 2-position of the pyridine ring offers a reactive handle for the synthesis of novel agrochemical candidates.

Derivatives of this compound can be designed to target specific enzymes or receptors in insects, fungi, or weeds. For instance, the neonicotinoids, a major class of insecticides, feature a substituted pyridine ring that is crucial for their activity. chempanda.com New derivatives synthesized from this compound could potentially lead to the discovery of compounds with novel modes of action, helping to combat the growing issue of pesticide resistance. nih.gov Research in this area focuses on creating libraries of compounds through modification of the isocyanomethyl group and substitution on the pyridine ring to optimize biological activity and selectivity. nih.govnih.gov

Some pyridine derivatives have demonstrated significant herbicidal activity by inhibiting essential plant processes like photosystem II electron transport. nih.gov The development of new compounds from this compound could yield selective herbicides that are safe for major crops. nih.gov

Chemical Probe Development and Biological Tool Compounds

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of chemical probes and biological tool compounds. The pyridine ring can act as a fluorophore, and its photophysical properties can be modulated by substitution on the ring or by its chemical environment. This sensitivity to the local environment can be exploited to design probes that report on specific biological events or analytes.

Derivatives of this compound can be synthesized to incorporate specific binding motifs for biological targets such as proteins or nucleic acids. The isocyanomethyl group can be used to attach the probe to a biomolecule of interest or to another signaling molecule. For example, fluorescent probes based on pyridine derivatives have been developed for the detection of nitric oxide and for cell imaging applications.

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions can be utilized in the design of probes for metal ion sensing in biological systems. The development of such probes is crucial for understanding the role of metal ions in health and disease.

Directed Functionalization and Derivatization for Structure-Property Relationships

The systematic functionalization and derivatization of this compound are essential for establishing clear structure-property relationships. By modifying the core structure in a controlled manner, researchers can fine-tune the electronic, steric, and photophysical properties of the molecule for specific applications.

The reactivity of the pyridine ring towards substitution is highly dependent on the reaction conditions and the nature of the substituent. The pyridine ring is generally electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. uomustansiriyah.edu.iqlibretexts.org Electrophilic substitution, when it occurs, typically directs to the 3-position. uomustansiriyah.edu.iqyoutube.com However, the reactivity can be enhanced by converting the pyridine to its N-oxide, which activates the 2- and 4-positions towards both electrophilic and nucleophilic attack. beilstein-journals.org

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the anionic intermediate. quimicaorganica.orgstackexchange.com The presence of a good leaving group at these positions facilitates the reaction. quimicaorganica.org Modern C-H functionalization techniques, often catalyzed by transition metals, provide powerful methods for the regioselective introduction of substituents at various positions of the pyridine ring, which would be difficult to achieve through classical methods. beilstein-journals.orgnih.govrsc.org These strategies allow for the synthesis of a wide range of derivatives with tailored properties.

Interactive Table: Regioselectivity in Pyridine Substitution

| Reaction Type | Preferred Position(s) | Activating/Deactivating Effect |

|---|---|---|

| Electrophilic Aromatic Substitution | 3-position | Strongly Deactivated |

| Nucleophilic Aromatic Substitution | 2- and 4-positions | Activated |

| Radical Substitution | Position-dependent on radical | Variable |

| C-H Activation (Directed) | Position-dependent on directing group | N/A |

The isocyanomethyl group (-CH₂NC) is a versatile functional group capable of undergoing a wide array of chemical transformations. This reactivity allows for the elaboration of the this compound scaffold into more complex molecules.

Key reactions of the isocyanomethyl group include:

Hydrolysis: Under acidic or basic conditions, the isocyanide can be hydrolyzed to a primary amine (2-(aminomethyl)pyridine), providing a key intermediate for further functionalization, such as amide or sulfonamide formation.

Reduction: The isocyanide group can be reduced to a secondary amine (2-(methylaminomethyl)pyridine). For instance, samarium diiodide in the presence of water has been shown to reduce pyridine derivatives. clockss.org

Cycloaddition Reactions: Isocyanides are well-known to participate in various cycloaddition reactions, such as [4+1] cycloadditions, to form five-membered heterocyclic rings. This provides a route to novel heterocyclic systems fused or linked to the pyridine ring.

Multicomponent Reactions: The isocyanide functionality is a key component in powerful multicomponent reactions like the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step.

Addition of Nucleophiles: The carbon atom of the isocyanide group is electrophilic and can be attacked by nucleophiles. This reactivity can be harnessed to form a variety of new C-C and C-heteroatom bonds. nih.gov

The properties and reactivity of isocyanomethylpyridines are significantly influenced by the position of the isocyanomethyl group on the pyridine ring. The synthesis and study of positional isomers (3- and 4-substituted) and homologs (e.g., with an ethyl linker) are crucial for understanding these effects.

3-(Isocyanomethyl)pyridine: In this isomer, the isocyanomethyl group is at the meta-position relative to the nitrogen atom. nih.govchemicalbook.com Its electronic properties differ from the 2- and 4-isomers due to the different resonance effects. Synthesis typically involves the dehydration of the corresponding formamide (B127407), N-(pyridin-3-ylmethyl)formamide. chemicalbook.com